N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide
CAS No.: 927640-43-5
Cat. No.: VC21511491
Molecular Formula: C13H17N5O3S
Molecular Weight: 323.37g/mol
* For research use only. Not for human or veterinary use.
![N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide - 927640-43-5](/images/no_structure.jpg)
Specification
CAS No. | 927640-43-5 |
---|---|
Molecular Formula | C13H17N5O3S |
Molecular Weight | 323.37g/mol |
IUPAC Name | N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide |
Standard InChI | InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19) |
Standard InChI Key | FSRWVBKQCJSFNR-UHFFFAOYSA-N |
SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Canonical SMILES | CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Introduction
Structural Characteristics and Classification
Molecular Structure and Identification
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide belongs to the class of triazole-containing sulfonamides with an acetamide moiety. This compound features several key structural elements: a 1,2,4-triazole heterocycle connected to a propan-2-yl chain, a sulfonamide linkage, a phenyl ring, and an acetamide terminal group. The molecular structure demonstrates a complex arrangement that combines hydrophilic and hydrophobic regions, suggesting potential for diverse intermolecular interactions. The compound contains multiple potential hydrogen bond donors and acceptors through its triazole nitrogen atoms, sulfonamide group, and acetamide functionality.
Related Compound Families
Structurally similar compounds include N-[4-[(1,5-diphenyl-1,2,4-triazol-3-yl)sulfamoyl]phenyl]acetamide, which has been cataloged in chemical databases with CID 3701876 . While this related compound contains a 1,5-diphenyl-1,2,4-triazole instead of a 1-(1H-1,2,4-triazol-1-yl)propan-2-yl group, it shares the sulfamoylphenylacetamide scaffold. Other related compounds include various sulfamoylated triazoles that have been explored for their biological activities, particularly those developed as potential pharmaceutical agents with enzyme inhibitory properties .
Physicochemical Properties
Predicted Molecular Properties
Based on its chemical structure, N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide would be expected to have the following physicochemical properties:
Property | Predicted Value | Basis for Prediction |
---|---|---|
Molecular Formula | C₁₄H₁₉N₅O₃S | Calculated from structure |
Molecular Weight | Approximately 337.4 g/mol | Calculated based on atomic weights |
Appearance | Likely a white to off-white crystalline solid | Common for similar sulfonamides |
Solubility | Moderate solubility in polar organic solvents; limited water solubility | Based on functional groups present |
LogP | Approximately 1.5-2.5 | Estimated from structural features |
pKa | Sulfonamide NH: ~8-10 | Typical for sulfonamide compounds |
H-bond donors | 2 (sulfonamide NH, acetamide NH) | Structural analysis |
H-bond acceptors | 8 (triazole N atoms, sulfonamide O atoms, acetamide C=O) | Structural analysis |
These properties would influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles if considered for pharmaceutical applications.
Stability and Reactivity Considerations
The compound contains several potentially reactive functional groups. The sulfonamide linkage (-SO₂-NH-) is relatively stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic conditions. The acetamide group (-NH-C(O)-CH₃) is generally stable but can be hydrolyzed to the corresponding amine and acetic acid under harsh conditions. The 1,2,4-triazole heterocycle confers stability to the molecule and serves as a hydrogen bond acceptor through its nitrogen atoms .
Synthetic Approaches
Synthetic Challenges and Considerations
The synthesis of this compound presents several challenges:
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Regioselective alkylation of the 1,2,4-triazole to ensure substitution at the desired nitrogen position
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Control of stereochemistry at the propan-2-yl chiral center (if stereochemistry is specifically required)
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Potential side reactions during sulfonamide formation, including competing O-sulfonylation
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Purification challenges due to the polar nature of the intermediates and final product
Table: Potential Synthetic Reagents and Conditions
Synthetic Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Triazole alkylation | 1H-1,2,4-triazole, 2-bromopropylamine (protected) | K₂CO₃, DMF, 80°C, 12h | 60-75% |
Sulfonamide formation | 4-acetamidobenzenesulfonyl chloride, 1-(1H-1,2,4-triazol-1-yl)propan-2-amine | Pyridine, CH₂Cl₂, 0°C to rt, 24h | 50-70% |
Alternative approach: Click chemistry | Azide-alkyne cycloaddition | Cu(I) catalyst, rt, 24h | 75-85% |
Related Drug Class | Examples | Shared Structural Features | Primary Therapeutic Use |
---|---|---|---|
Sulfonamide antibiotics | Sulfamethoxazole | Arylsulfonamide structure | Bacterial infections |
Azole antifungals | Fluconazole, Voriconazole | Triazole heterocycle | Fungal infections |
COX-2 inhibitors | Celecoxib | Sulfonamide group | Anti-inflammatory |
Carbonic anhydrase inhibitors | Acetazolamide | Sulfamoyl group | Glaucoma, altitude sickness |
The presence of the triazole moiety in the target compound is particularly noteworthy, as this heterocycle is found in numerous pharmaceuticals, including antifungal agents like fluconazole. The 1,2,4-triazole ring serves as a non-classical isostere for various functional groups and can enhance metabolic stability and binding interactions .
Analytical Characterization
Spectroscopic Properties
Based on its structure, N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide would be expected to exhibit characteristic spectroscopic features:
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¹H-NMR spectroscopy would show distinctive signals for:
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Triazole ring protons (typically 7.5-9.0 ppm)
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Aromatic protons of the phenyl ring (7.0-8.0 ppm)
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Methyl protons of the acetamide group (approximately 2.0-2.2 ppm)
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Methyl and methine protons of the propan-2-yl group (0.8-1.5 and 3.5-4.0 ppm)
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NH protons (variable chemical shifts depending on conditions)
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¹³C-NMR would display signals for:
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Carbonyl carbon of the acetamide (approximately 170 ppm)
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Triazole carbons (140-155 ppm)
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Aromatic carbons (120-140 ppm)
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Aliphatic carbons of the propan-2-yl and acetamide methyl groups (10-50 ppm)
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Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight (~337 m/z), with characteristic fragmentation patterns reflecting the cleavage of the sulfonamide bond and loss of the acetyl group.
Chromatographic Behavior
For analytical and preparative separation, the following chromatographic conditions might be suitable:
Technique | Stationary Phase | Mobile Phase | Detection Method |
---|---|---|---|
HPLC | C18 reverse phase | Acetonitrile/water gradient with 0.1% formic acid | UV (220-280 nm) |
TLC | Silica gel | Ethyl acetate/methanol/ammonia (85:10:5) | UV visualization, ninhydrin stain |
GC-MS | DB-5 column | Temperature gradient: 100-280°C | Mass spectrometry |
Structure-Based Drug Design Considerations
Pharmacophore Features
N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide contains several pharmacophore features that could be exploited in drug design:
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The triazole ring: Provides a rigid, sp²-hybridized scaffold that can interact with protein targets through hydrogen bonding and π-stacking interactions
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The sulfonamide group: A well-established pharmacophore that can interact with protein targets through hydrogen bonding and electrostatic interactions
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The acetamide group: Provides additional hydrogen bonding capabilities and can contribute to water solubility
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The propan-2-yl linker: Introduces conformational flexibility and a potential chiral center for stereoselective interactions
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